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molecular formula C13H10N4OS B8278897 N-(6-aminobenzothiazol-2-yl)nicotinamide

N-(6-aminobenzothiazol-2-yl)nicotinamide

Cat. No. B8278897
M. Wt: 270.31 g/mol
InChI Key: YHKXJVQGWJUQJU-UHFFFAOYSA-N
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Patent
US07576090B2

Procedure details

N-(6-Nitrobenzothiazol-2-yl)nicotinamide (0.50 g, 1.67 mmol) was dissolved in dimethylsulfoxide (50 mL) by warming. After addition of palladium on charcoal (0.089 g, 10% Pd, 0.08 mmol Pd), the rntrre ,shydrogened for 5.5 h at 80° C. The palladium was removed by hot filtration through a pad of silica. After removal of the solvent, N-(6-aminobenzothiazol-2-yl)nicotinamide (0145 g, 1.67 mmol, 100%) was obtained as a brownish solid. LC/ESI-MS: m/z=271 [M+H]+; m/z=269 [M−H]−; Rt=1.67 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.089 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]2[N:8]=[C:9]([NH:11][C:12](=[O:19])[C:13]3[CH:18]=[CH:17][CH:16]=[N:15][CH:14]=3)[S:10][C:6]=2[CH:5]=1)([O-])=O>CS(C)=O.[Pd]>[NH2:1][C:4]1[CH:21]=[CH:20][C:7]2[N:8]=[C:9]([NH:11][C:12](=[O:19])[C:13]3[CH:18]=[CH:17][CH:16]=[N:15][CH:14]=3)[S:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(S2)NC(C2=CN=CC=C2)=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.089 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming
CUSTOM
Type
CUSTOM
Details
The palladium was removed by hot filtration through a pad of silica
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
NC1=CC2=C(N=C(S2)NC(C2=CN=CC=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.67 mmol
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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